molecular formula C14H14N2O3 B125038 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine CAS No. 85583-55-7

3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

Cat. No. B125038
CAS RN: 85583-55-7
M. Wt: 258.27 g/mol
InChI Key: ZHSYUBMWCKHGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, also known as MNEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNEP is a pyridine-based molecule that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is not fully understood, but it is believed to interact with the α7 nicotinic acetylcholine receptor. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to enhance the activity of this receptor and improve cognitive function in animal models. Further research is needed to fully understand the mechanism of action of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine.

Biochemical And Physiological Effects

3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a number of biochemical and physiological effects, including the enhancement of cognitive function and memory. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has a number of advantages for use in lab experiments, including its high affinity for the α7 nicotinic acetylcholine receptor and its potential applications in the treatment of cognitive disorders. However, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine also has limitations, including its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine, including further studies on its mechanism of action and potential applications in the treatment of neurodegenerative diseases. Other potential areas of research include the development of new synthesis methods for 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine and the exploration of its potential applications in other fields, such as drug discovery and development.
In conclusion, 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine in scientific research and its potential impact on the treatment of cognitive disorders.

Synthesis Methods

3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been synthesized through a variety of methods, including the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a base, such as sodium hydride. Other methods include the reaction of 2-(4-nitrophenoxy)ethanol with 3-methylpyridine in the presence of a catalyst, such as palladium on carbon. The synthesis of 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine is a complex process that requires careful attention to detail and the use of specialized equipment.

Scientific Research Applications

3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has been shown to have a high affinity for the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Studies have also shown that 3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine has potential applications in the treatment of Alzheimer's disease and other cognitive disorders.

properties

CAS RN

85583-55-7

Product Name

3-Methyl-2-(2-(4-nitrophenoxy)ethyl)pyridine

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

3-methyl-2-[2-(4-nitrophenoxy)ethyl]pyridine

InChI

InChI=1S/C14H14N2O3/c1-11-3-2-9-15-14(11)8-10-19-13-6-4-12(5-7-13)16(17)18/h2-7,9H,8,10H2,1H3

InChI Key

ZHSYUBMWCKHGKB-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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